1-Ethyltetrazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyltetrazole-5-carbaldehyde is a derivative of tetrazoles . Tetrazoles are a class of synthetic organic heterocyclic compounds, consisting of a 5-member ring of four nitrogen atoms and one carbon atom . The name tetrazole also refers to the parent compound with formula CH2N4 .
Synthesis Analysis
The synthesis of tetrazole derivatives has been a key method in developing environmentally friendly materials . The tetrazole ring allows facile attachment of a variety of groups to the carbon atom at the five position and substitution on nitrogen at the N1 and N3 positions . Over the past decades, many linked or bridged tetrazole derivatives have been developed through the rational combination of tetrazole and substituents .Chemical Reactions Analysis
Tetrazoles, including 1-Ethyltetrazole-5-carbaldehyde, exhibit greater density, heats of formation, and oxygen balance compared to their carbocyclic counterparts, making them a promising approach for synthesizing novel bis-tetrazole acetamides .Scientific Research Applications
Medicinal Chemistry
Tetrazoles, including 1-Ethyltetrazole-5-carbaldehyde, can be used as bioisosteric replacements for carboxylic acids in drug design due to their similar electronic and physical properties. They are found in various clinical drugs such as losartan, cefazolin, and alfentanil .
Material Science
Tetrazole derivatives exhibit unique properties that make them suitable for developing new materials with specific functions, potentially including applications in electronics or as components of functional polymers .
Agriculture
Some tetrazoles may serve as precursors or active ingredients in the synthesis of agrochemicals due to their structural versatility and reactivity .
Energetic Materials
Due to their high nitrogen content, tetrazoles can be used in the synthesis of energetic materials with applications in propellants and explosives .
Synthetic Chemistry
1-Ethyltetrazole-5-carbaldehyde could be involved in synthetic pathways for creating novel organic compounds, serving as a building block for multi-component reactions .
Computational Chemistry
Theoretical studies on tetrazoles can help predict their behavior and interactions in various chemical environments, aiding in the design of compounds with desired properties .
Mechanism of Action
Target of Action
Tetrazole compounds, which include 1-ethyltetrazole-5-carbaldehyde, have been found to exhibit intriguing antibacterial action . Indole derivatives, which may share some structural similarities with 1-Ethyltetrazole-5-carbaldehyde, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse target interactions.
Mode of Action
Tetrazole compounds are known for their planar structure, which favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons . This property is advantageous for receptor-ligand interactions, suggesting that 1-Ethyltetrazole-5-carbaldehyde may interact with its targets in a similar manner.
Biochemical Pathways
Tetrazole compounds are known to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that tetrazolate anions are more soluble in lipids than carboxylic acids , which allows medicine molecules to penetrate more easily through cell membranes. This suggests that 1-Ethyltetrazole-5-carbaldehyde may have good bioavailability.
Result of Action
Tetrazole compounds are known to exhibit various biological activities, including antibacterial action , suggesting that 1-Ethyltetrazole-5-carbaldehyde may have similar effects.
Action Environment
The planar structure of tetrazole compounds, which includes 1-ethyltetrazole-5-carbaldehyde, suggests that they may be stable under a variety of environmental conditions .
Safety and Hazards
Future Directions
The exploration of new energetic derivatives based on the tetrazole ring continues as a key method in developing environmentally friendly materials . The physicochemical properties of linked-tetrazole derivatives can be easily altered by modifying the linking group , suggesting potential for future research and development in this area.
properties
IUPAC Name |
1-ethyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-8-4(3-9)5-6-7-8/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYYSZOUYPOUJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyltetrazole-5-carbaldehyde | |
CAS RN |
37468-63-6 |
Source
|
Record name | 1-ethyl-1H-1,2,3,4-tetrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.